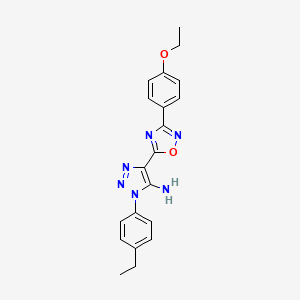
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide, commonly known as BFMPAA, is a compound that belongs to the class of acrylamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. BFMPAA has been studied extensively for its unique chemical and physical properties, which make it an attractive candidate for various research applications.
Applications De Recherche Scientifique
Polymer Science Applications
Solubility and Polymerization Potential : N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)acrylamide shows promise as a new monomer for polymerization reactions. A study by Yao et al. (2010) focused on the solubilities of similar acrylamide derivatives in methanol-ethanol solution, providing essential data for industrial product and process design, indicating the relevance of such compounds in polymer science (Yao et al., 2010).
Corrosion Inhibition : Research by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives as effective corrosion inhibitors for copper in nitric acid solutions, showcasing the potential of acrylamide compounds in protecting metals against corrosion, which could extend to the studied acrylamide derivative (Abu-Rayyan et al., 2022).
Medicinal Chemistry and Biocompatibility
Antipathogenic Activity : Thiourea derivatives, closely related to acrylamide compounds, demonstrate significant antipathogenic activity, suggesting that acrylamide derivatives might also hold potential in developing novel antimicrobial agents with antibiofilm properties, as studied by Limban et al. (2011) (Limban et al., 2011).
Biocompatible Macromolecular Luminogens : Dutta et al. (2020) reported on nonaromatic biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II), indicating the role of acrylamide derivatives in environmental monitoring and biocompatibility (Dutta et al., 2020).
Material Science
Selective Compound Recognition : Sawada et al. (2000) discussed the ability of self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers to selectively recognize hydrophilic compounds, showcasing the potential application of acrylamide derivatives in selective separation processes and material science (Sawada et al., 2000).
Propriétés
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c1-11-3-2-4-12(9-11)5-8-16(20)19-15-7-6-13(17)10-14(15)18/h2-10H,1H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURUOLDLYYIMV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2795392.png)
![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)
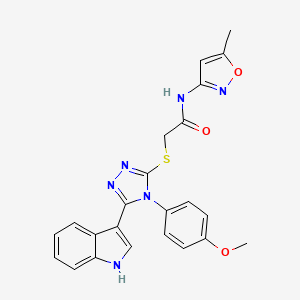
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)
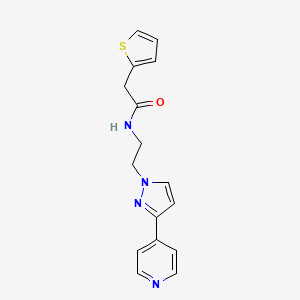
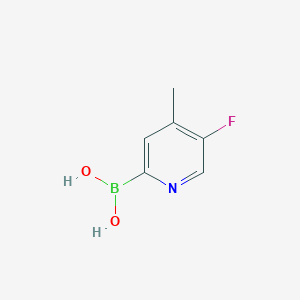

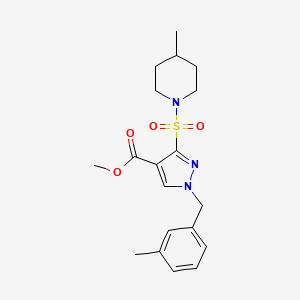
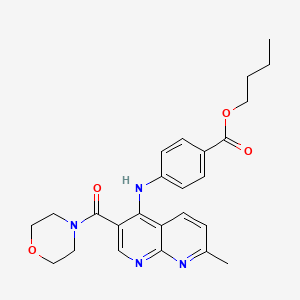
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)
